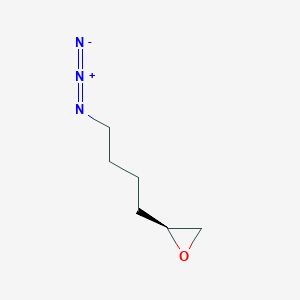![molecular formula C11H15NO2Se B12556144 3-[(4-Methylbenzyl)seleno]-L-alanine CAS No. 176300-64-4](/img/structure/B12556144.png)
3-[(4-Methylbenzyl)seleno]-L-alanine
Descripción general
Descripción
3-[(4-Metilbencil)seleno]-L-alanina es un compuesto organoselénico que ha despertado interés debido a sus propiedades químicas únicas y sus posibles aplicaciones en diversos campos, como la química, la biología y la medicina. Este compuesto presenta un grupo selenio unido al aminoácido L-alanina, lo que lo convierte en un tema valioso para la investigación de los selenoaminoácidos y sus actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común es la reacción de selenociclización, en la que se añaden compuestos organoselénicos a alquenos o alquinos para formar heterociclos selenofuncionalizados . Esta reacción es eficiente y permite la formación de múltiples enlaces en un solo paso sin necesidad de aislar intermediarios.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 3-[(4-Metilbencil)seleno]-L-alanina no están bien documentados, el enfoque general implicaría escalar los métodos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y los catalizadores, para garantizar un alto rendimiento y pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(4-Metilbencil)seleno]-L-alanina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo selenio puede oxidarse para formar selenóxidos o selenonas.
Reducción: Las reacciones de reducción pueden convertir los selenóxidos de nuevo en seleniuros.
Sustitución: El grupo selenio puede sustituirse por otros grupos funcionales en condiciones adecuadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y periodato de sodio (NaIO₄).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como los tioles o las aminas pueden utilizarse para sustituir el grupo selenio.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo selenio puede producir selenóxidos, mientras que la reducción puede regenerar la forma seleniuro.
Aplicaciones Científicas De Investigación
3-[(4-Metilbencil)seleno]-L-alanina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la reactividad y las propiedades de los selenoaminoácidos.
Biología: Se investiga el compuesto por su papel en la biología redox y sus posibles propiedades antioxidantes.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico debido a sus propiedades químicas únicas.
Industria: Puede tener aplicaciones en la síntesis de productos farmacéuticos que contienen selenio y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 3-[(4-Metilbencil)seleno]-L-alanina implica su capacidad para participar en reacciones redox. El grupo selenio puede sufrir oxidación y reducción, lo que le permite actuar como antioxidante. Esta actividad redox es crucial para sus posibles efectos terapéuticos, ya que puede ayudar a neutralizar las especies reactivas de oxígeno (ROS) y mantener el equilibrio redox celular .
Comparación Con Compuestos Similares
Compuestos Similares
Selenocisteína: Otro selenoaminoácido con propiedades redox similares.
Selenometionina: Un aminoácido que contiene selenio utilizado en diversos estudios biológicos.
Selenocianuros: Compuestos que contienen el grupo selenocianuro, conocidos por sus propiedades anticancerígenas.
Unicidad
3-[(4-Metilbencil)seleno]-L-alanina es única debido a su estructura específica, que combina las propiedades de la L-alanina con la reactividad del grupo selenio. Esta combinación lo convierte en un compuesto valioso para estudiar los efectos del selenio en los sistemas biológicos y sus posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2Se/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMVVSOYPSFMIC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441841 | |
| Record name | (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176300-64-4 | |
| Record name | (2R)-2-amino-3-[(4-methylphenyl)methylselanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


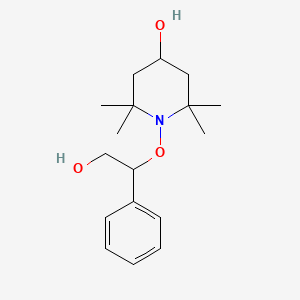

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
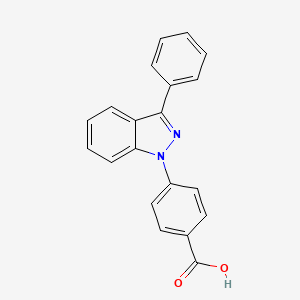
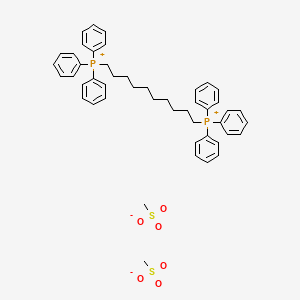
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)


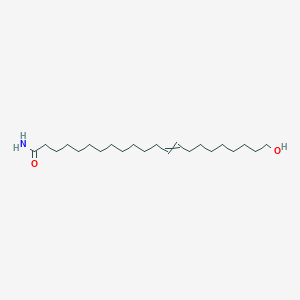
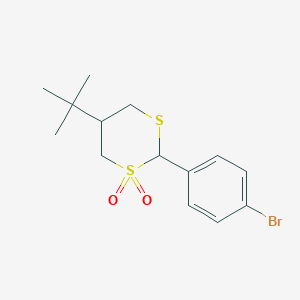
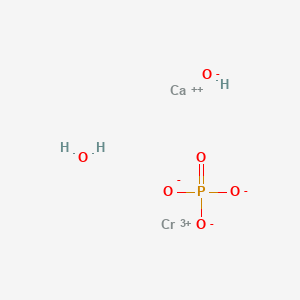
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
